Product packaging for L-Aspartic Acid(Cat. No.:CAS No. 617-45-8)

L-Aspartic Acid

Cat. No.: B043233
CAS No.: 617-45-8
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

DL-Aspartic acid is a synthetic racemic mixture of D- and L-enantiomers of the amino acid aspartic acid. This compound is an essential tool in biochemical research, primarily serving as a critical control and comparator in studies investigating the distinct biological roles of its enantiomeric components. The L-form is a proteinogenic amino acid involved in the urea cycle and gluconeogenesis, while the D-form acts as a key agonist for the NMDA (N-methyl-D-aspartate) receptor, a pivotal ionotropic glutamate receptor in the central nervous system. Researchers utilize Dthis compound in neuroscience to study excitatory neurotransmission, synaptic plasticity, and mechanisms underlying learning and memory. Furthermore, it finds application in cell culture media preparation and as a starting material for synthesizing more complex peptides and biochemical compounds. Its mechanism of action is dualistic: the L-enantiomer participates in metabolic pathways, and the D-enantiomer mimics the action of the endogenous neurotransmitter glutamate at the NMDA receptor, facilitating cation influx (Ca2+, Na+) into post-synaptic neurons. This product is provided For Research Use Only and is a fundamental reagent for advancing understanding in neurobiology, molecular biology, and metabolic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B043233 L-Aspartic Acid CAS No. 617-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
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Melting Point

270-271 °C, 270 °C
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Biosynthesis and Metabolic Pathways of Dl Aspartic Acid

L-Aspartic Acid Biosynthesis Mechanisms

The synthesis of this compound is intrinsically linked to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. patsnap.com In humans, it is considered a non-essential amino acid because the body can synthesize it as needed. wikipedia.org

The most common route for this compound biosynthesis is the transamination of oxaloacetate, a key intermediate in the TCA cycle. wikipedia.orgcreative-peptides.comyoutube.com This reaction involves the transfer of an amino group to oxaloacetate from a donor amino acid, most frequently glutamate (B1630785). youtube.comyoutube.com The reaction is reversible and is a critical link between amino acid metabolism and the central energy-producing pathways of the cell. nih.govwikipedia.org

The biosynthesis of this compound is deeply interconnected with the TCA cycle. Oxaloacetate, the direct precursor to this compound, is a core component of the cycle. patsnap.comyoutube.com This relationship allows the cell to synthesize this compound when energy levels are sufficient and TCA cycle intermediates are abundant. Conversely, this compound can be converted back to oxaloacetate to replenish TCA cycle intermediates, a process known as anaplerosis. patsnap.com This bidirectional capability highlights this compound's crucial role in maintaining cellular metabolic balance. nih.gov Furthermore, the carbon skeleton of this compound, released as fumarate (B1241708) during the urea (B33335) cycle, can re-enter the TCA cycle. nih.gov

The key enzymes facilitating the transamination of oxaloacetate are the aspartate aminotransferases (AST), also known as aspartate transaminases. youtube.comwikipedia.orgnih.gov These enzymes belong to the transaminase family and are dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. nih.govwikipedia.org AST exists in two main isoforms: a cytosolic form (cAST) and a mitochondrial form (mAST). nih.govnih.gov The reversible reaction catalyzed by AST is as follows:

L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate wikipedia.org

This reaction is integral to the malate-aspartate shuttle, a crucial system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production. nih.gov

Table 1: Key Enzymes and Reactions in this compound Biosynthesis

EnzymeSubstratesProductsCellular Location
Aspartate Aminotransferase (AST)L-Glutamate, OxaloacetateL-Aspartate, α-KetoglutarateCytosol, Mitochondria nih.govnih.gov

D-Aspartic Acid Biogenesis Pathways

Unlike its L-isomer, D-aspartic acid is not incorporated into proteins but functions as a signaling molecule. nih.gov Its presence is notable in the nervous and endocrine tissues of both invertebrates and vertebrates. nih.govnih.gov The primary source of endogenous D-aspartic acid is the conversion from this compound. nih.gov

The synthesis of D-aspartic acid occurs through the racemization of this compound, a process that converts one enantiomer into the other. nih.gov This reaction is catalyzed by a specific enzyme that facilitates the change in stereochemistry at the α-carbon of the amino acid.

In mammals, the enzyme responsible for the conversion of this compound to D-aspartic acid is aspartate racemase. nih.govwikipedia.org This enzyme has been identified and cloned, and its activity is crucial for the generation of D-aspartate in tissues where it plays a signaling role, such as the brain and endocrine glands. nih.govnih.gov Studies have shown that D-aspartate is abundant in the embryonic brain and its levels decrease after birth, while in endocrine glands, its concentration increases during postnatal development. nih.govnih.gov Some research suggests that serine racemase (SRR), the enzyme primarily responsible for D-serine production, can also catalyze the racemization of aspartate, indicating a potential alternative pathway for D-aspartic acid biosynthesis in mammals. oup.com

The enzymatic reaction involves the abstraction of the α-hydrogen from the substrate, forming a planar carbanion intermediate, followed by reprotonation on the opposite face of the α-carbon. wikipedia.org This mechanism allows for the interconversion between the L- and D-forms of aspartic acid.

Racemization of this compound

Involvement of Serine Racemase in D-Asp Synthesis in Specific Brain Regions

While an enzyme specifically for aspartate racemization has been proposed, current research points to the involvement of serine racemase (SRR) in the biosynthesis of D-aspartate. nih.govmdpi.com SRR, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is primarily known for converting L-serine to D-serine, an important coagonist for the N-methyl-D-aspartate (NMDA) receptor. oup.compnas.org

However, studies have demonstrated that mammalian SRR also catalyzes the racemization of aspartate. nih.govelsevierpure.com Overexpression of SRR in rat pheochromocytoma PC12 cells led to an increase in intracellular D-aspartate. nih.gov Conversely, SRR-knockout mice showed significantly lower levels of D-aspartate in the frontal cortices and hippocampi, areas where SRR is highly expressed. nih.govelsevierpure.com This suggests that SRR is indeed a biosynthetic enzyme for D-aspartate in certain brain regions. nih.gov

Interestingly, D-aspartate levels in the cerebellum and testes of these knockout mice remained unchanged, indicating that other enzymes must be responsible for D-aspartate synthesis in those tissues and that a primary, specific aspartate racemase may still be unidentified in mammals. nih.govelsevierpure.comfrontiersin.org The racemization activity of SRR is dependent on PLP and is activated by magnesium ions (Mg²⁺) and ATP. oup.compnas.org

Microbial Synthesis Contributions to D-Aspartic Acid Pools

The gut microbiota represents a significant source of free D-amino acids for the host. nih.gov Bacteria synthesize various D-amino acids, including D-aspartate, primarily for the construction of their cell wall peptidoglycan. nih.govnih.gov These D-amino acids are also released into the environment, such as the host's intestine. nih.govnih.gov

Dietary Contributions to D-Aspartic Acid Levels

Diet is a recognized source of D-aspartic acid. nih.gov The amino acid is naturally present in a variety of plant and animal-based foods. draxe.commountsinai.org Ingested proteins containing D-aspartate are degraded, contributing to the body's levels of this amino acid. nih.gov A diet balanced in protein is considered a way to support levels of essential amino acids. researchgate.net

Animal products are significant sources, with high concentrations found in meats like beef and poultry. researchgate.netlivestrong.com Dairy products, eggs, and seafood also contribute to dietary intake. draxe.combotanical-online.com Plant sources are also plentiful and include vegetables like asparagus and spinach, fruits such as nectarines and avocados, and various legumes, nuts, and seeds. draxe.commountsinai.orglivestrong.combotanical-online.com

Table 1: Selected Dietary Sources of Aspartic Acid

Food CategoryExamplesReference
Meat & PoultryBeef, Chicken Breast, Turkey, Duck, Wild Game mountsinai.orglivestrong.com
SeafoodOysters, Fish (Salmon, Mackerel, Sardines) mountsinai.orgbotanical-online.com
Dairy & EggsMilk, Cheese, Eggs draxe.combotanical-online.com
FruitsNectarines, Peaches, Apricots, Bananas, Oranges livestrong.combotanical-online.com
VegetablesAsparagus, Spinach, Carrots, Potatoes, Peppers mountsinai.orgbotanical-online.com
Legumes, Nuts & SeedsSoy (Tofu), Beans, Lentils, Walnuts, Almonds, Sesame Seeds botanical-online.com

Catabolism and Degradation of Aspartic Acid Enantiomers

While the biosynthesis of D-aspartate is still being fully elucidated, its degradation pathway is well-established. frontiersin.orgfrontiersin.org The catabolism of D-aspartate is primarily handled by a specific enzyme that ensures its levels are tightly controlled, particularly in the brain during postnatal development. nih.govnih.gov This enzymatic control is crucial, as the concentration of D-aspartate is high during embryonic stages and decreases significantly after birth. nih.govyoutube.com

D-Aspartate Oxidase (D-AspO) Mediated Degradation

The primary enzyme responsible for the catabolism of D-aspartate is D-aspartate oxidase (D-AspO or DDO). nih.govfrontiersin.org D-AspO is a peroxisomal flavoprotein that requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor. frontiersin.orgnih.govwikipedia.org It catalyzes the stereoselective oxidative deamination of D-aspartate. nih.govnih.gov

The reaction consumes D-aspartate, water, and oxygen to produce oxaloacetate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂). nih.govwikipedia.org The expression and activity of D-AspO increase significantly during postnatal life, which directly correlates with the observed decrease in D-aspartate concentrations in the brain. nih.govyoutube.com This enzymatic action is considered the main pathway for controlling D-aspartate levels in mammalian tissues. nih.gov The localization of this process within peroxisomes is thought to safely contain the hydrogen peroxide produced during the reaction. nih.gov

Metabolic Fates of Oxidative Products

The products of D-aspartate degradation by D-AspO are metabolically significant molecules that integrate into central cellular pathways. frontiersin.org

Oxaloacetate: This α-keto acid is a key intermediate in the Citrate cycle (also known as the TCA or Krebs cycle). frontiersin.org Its production from D-aspartate links the catabolism of this D-amino acid directly to cellular energy metabolism. Oxaloacetate can be further metabolized within the TCA cycle to generate energy or can be used as a precursor for gluconeogenesis to synthesize glucose. wikipedia.org

Ammonia (NH₃): The amino group removed from D-aspartate is released as ammonia. This molecule can then enter the urea cycle, a pathway primarily in the liver, where it is converted into the less toxic substance urea for excretion. wikipedia.org

Hydrogen Peroxide (H₂O₂): As a reactive oxygen species, hydrogen peroxide is managed within the peroxisome where it is generated. Peroxisomes contain enzymes like catalase that efficiently break down H₂O₂ into water and oxygen, thus protecting the cell from oxidative damage. nih.gov

Enzymology and Molecular Mechanisms Associated with Dl Aspartic Acid

Enzymes of Aspartic Acid Metabolism

The metabolism of aspartic acid is governed by a diverse set of enzymes that catalyze a range of reactions from racemization and oxidation to transamination and decarboxylation. These enzymatic processes are fundamental to amino acid biosynthesis, energy production, neurotransmission, and waste nitrogen disposal. nbinno.com

Aspartate racemase (EC 5.1.1.13) is the enzyme responsible for the interconversion of L-aspartate and D-aspartate, a critical step in introducing the D-enantiomer into biological systems. wikipedia.org

Mechanism: Most bacterial aspartate racemases operate through a pyridoxal-5-phosphate (PLP)-independent mechanism. wikipedia.org This process is characterized as a "two-base" mechanism, which typically involves a pair of cysteine residues at the active site. researchgate.net In this model, one cysteine thiol group acts as a base to abstract the α-hydrogen from one face of the amino acid substrate, forming a carbanion intermediate. Subsequently, the protonated thiol of the second cysteine acts as an acid, donating a proton to the opposite face of the carbanion, resulting in the opposite stereoisomer. wikipedia.orgresearchgate.net

Function: In bacteria, AspR plays a role in the synthesis of D-aspartate for incorporation into the peptidoglycan cell wall. wikipedia.org In mammals, the enzyme has been identified and is crucial for generating D-aspartate in the brain and neuroendocrine tissues. nih.gov D-aspartate is abundant in the embryonic brain and is implicated as a significant regulator of adult neurogenesis, influencing the development and survival of new neurons in the hippocampus. nih.govmdpi.com

EnzymeEC NumberSubstratesProductsMechanismCofactor
Aspartate Racemase 5.1.1.13L-Aspartate, D-AspartateD-Aspartate, L-AspartateTwo-base catalysisPLP-independent

D-Aspartate Oxidase (D-AspO; EC 1.4.3.1) is a key catabolic enzyme that specifically targets D-aspartate for degradation. nih.govfrontiersin.org

Mechanism: D-AspO is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. wikipedia.orgfrontiersin.org It catalyzes the oxidative deamination of D-aspartate. In this reaction, D-aspartate is oxidized to iminoaspartate, which is then non-enzymatically hydrolyzed to oxaloacetate and ammonia (B1221849). Molecular oxygen serves as the electron acceptor, being reduced to hydrogen peroxide (H₂O₂). mdpi.comwikipedia.orgnih.gov

Function: The primary function of D-AspO is to control the endogenous levels of D-aspartate. nih.gov The enzyme is localized within peroxisomes, a subcellular organelle equipped with catalases that can safely neutralize the toxic hydrogen peroxide byproduct. mdpi.comfrontiersin.org D-AspO expression is low during embryonic development, allowing D-aspartate to accumulate to high levels in the brain. mdpi.comfrontiersin.org After birth, D-AspO expression increases significantly, leading to a sharp decline in cerebral D-aspartate concentrations. frontiersin.orgnih.gov This temporal regulation underscores the importance of D-aspartate during development and the need for its clearance in mature tissues. mdpi.com D-AspO is highly specific for acidic D-amino acids and does not act on D-serine. nih.gov

EnzymeEC NumberSubstratesProductsCofactorCellular Location
D-Aspartate Oxidase 1.4.3.1D-Aspartate, O₂, H₂OOxaloacetate, NH₃, H₂O₂FADPeroxisomes

Aspartate aminotransferases (AST; EC 2.6.1.1), also known as aspartate transaminases, are central enzymes in amino acid metabolism, linking the metabolism of amino acids with the citric acid cycle. youtube.comnih.gov

Mechanism: AST catalyzes the reversible transfer of an amino group from L-aspartate to α-ketoglutarate. youtube.comyoutube.com This transamination reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. youtube.com The reaction yields oxaloacetate and L-glutamate. nih.gov The process is readily reversible, allowing for the synthesis or degradation of L-aspartate depending on the cellular concentrations of the reactants. nih.gov

Function: ASTs are vital for the interconversion of amino acids and α-keto acids. youtube.com They exist in two main isoforms: a cytosolic form (cAST) and a mitochondrial form (mAST). nih.gov This dual localization is crucial for the malate-aspartate shuttle, a key system for transferring reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation. ymdb.ca By producing oxaloacetate, a direct intermediate of the citric acid cycle, AST provides a critical link between amino acid metabolism and cellular energy production. patsnap.com

EnzymeEC NumberReactionCofactorIsoforms
Aspartate Aminotransferase 2.6.1.1L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-GlutamatePyridoxal Phosphate (PLP)Cytosolic (cAST), Mitochondrial (mAST)

Aspartate 4-decarboxylase (ASD; EC 4.1.1.12), or aspartate β-decarboxylase, is an enzyme that primarily catalyzes the conversion of L-aspartate into another amino acid, L-alanine. wikipedia.org

Mechanism: This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond of the β-carboxyl group (C4) of L-aspartate, releasing it as carbon dioxide (CO₂). wikipedia.orgebi.ac.uk The reaction is a β-decarboxylation, as opposed to the more common α-decarboxylation of amino acids. Like many enzymes involved in amino acid metabolism, ASD requires pyridoxal phosphate (PLP) as a cofactor. wikipedia.org

Function: The primary reaction catalyzed by ASD results in the synthesis of L-alanine from L-aspartate. wikipedia.org Research has shown that ASD can also exhibit a secondary, less efficient transaminase activity, converting L-aspartate and an α-keto acid into oxaloacetate and a new amino acid. nih.govresearchgate.net In some mammalian tissues, it has been proposed that ASD, in coordination with pyruvate (B1213749) carboxylase, may play a role in regulating the metabolic fate of oxaloacetate and influencing the efficiency of carbohydrate metabolism. nih.gov

EnzymeEC NumberPrimary ReactionProductCofactor
Aspartate 4-Decarboxylase 4.1.1.12L-Aspartate → L-Alanine + CO₂L-AlaninePyridoxal Phosphate (PLP)

Aspartoacylase (ASPA; EC 3.5.1.15) is the enzyme responsible for the hydrolysis of N-acetyl-L-aspartic acid (NAA), a molecule found in high concentrations in the central nervous system. reactome.orgmedlineplus.gov

Mechanism: ASPA is a zinc metalloenzyme that catalyzes the deacetylation of NAA. reactome.org It hydrolyzes the amide bond in NAA to produce L-aspartate and acetate (B1210297). reactome.orgnih.gov

Function: The production and breakdown of NAA are critical for maintaining the health and integrity of the brain's white matter. medlineplus.gov While the precise function of NAA is still under investigation, the acetate released by ASPA is believed to be a key source of acetyl-CoA for the synthesis of myelin lipids by oligodendrocytes. nih.gov Genetic mutations in the ASPA gene lead to a deficiency in enzyme activity, causing NAA to accumulate to toxic levels in the brain. medlineplus.gov This accumulation results in Canavan disease, a severe and fatal pediatric leukodystrophy characterized by demyelination and spongiform degeneration of the brain. reactome.orgjci.org

L-aspartate is a crucial substrate in the urea (B33335) cycle, the primary pathway for the disposal of excess nitrogen in ureotelic organisms. Two key enzymes, argininosuccinate (B1211890) synthetase and argininosuccinate lyase, directly utilize an aspartate-derived molecule.

Argininosuccinate Synthetase (ASS; EC 6.3.4.5): This enzyme catalyzes the third step of the urea cycle. It facilitates the condensation of citrulline and L-aspartate to form argininosuccinate. nih.govmedscape.com This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate, and it serves to introduce the second nitrogen atom (donated by L-aspartate) into the molecule that will ultimately become urea. patsnap.commedscape.com

Argininosuccinate Lyase (ASL; EC 4.3.2.1): This is the fourth enzyme in the urea cycle. wikipedia.org It catalyzes the reversible cleavage of argininosuccinate into two products: L-arginine and fumarate (B1241708). wikipedia.orgumaryland.edu L-arginine continues in the urea cycle to be cleaved into urea and ornithine. The release of fumarate is a significant link between the urea cycle and the citric acid cycle, as fumarate is an intermediate in the latter. nih.govwikipedia.org This connection allows for metabolic crosstalk between nitrogen disposal and energy production pathways.

EnzymeEC NumberSubstrate(s)Product(s)Metabolic Pathway
Argininosuccinate Synthetase (ASS) 6.3.4.5L-Aspartate, Citrulline, ATPArgininosuccinate, AMP, PPiUrea Cycle
Argininosuccinate Lyase (ASL) 4.3.2.1ArgininosuccinateL-Arginine, FumarateUrea Cycle

Asparagine Synthetase

Asparagine Synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate. nih.govcapes.gov.br This reaction is vital for protein synthesis, nitrogen transport and storage, and the detoxification of ammonia. patsnap.comcreative-peptides.comdrugbank.com The enzyme is ubiquitous in mammalian organs, though its basal expression levels can vary significantly. wikipedia.orgnih.gov

The catalytic process involves two distinct chemical reactions that occur at separate active sites within the enzyme: nih.govwikipedia.org

Aspartate Activation: At the C-terminal active site, the carboxyl group of L-aspartic acid is activated by ATP to form a β-aspartyl-AMP intermediate. nih.govebi.ac.uk

Ammonia Transfer and Amidation: At the N-terminal active site, glutamine is hydrolyzed to yield glutamate (B1630785) and ammonia. wikipedia.org This ammonia molecule then travels through a 20 Å-long intramolecular tunnel to the C-terminal site. ebi.ac.uk There, it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of L-asparagine and the release of AMP. nih.gov

Because of this mechanism, human ASNS is classified as a class II N-terminal nucleophile glutamine amidotransferase. nih.gov While glutamine is the preferred nitrogen donor in eukaryotes, some prokaryotic and all eukaryotic versions of the enzyme can also utilize ammonia directly. patsnap.comwikipedia.org

Table 1: Characteristics of Human Asparagine Synthetase (ASNS)

FeatureDescriptionReferences
Enzyme Commission No. EC 6.3.5.4 wikipedia.org
Function Catalyzes the synthesis of L-asparagine from L-aspartate. nih.govpatsnap.commedlineplus.gov
Substrates L-Aspartate, Glutamine (primary), ATP. nih.govcreative-peptides.com
Products L-Asparagine, Glutamate, AMP, Diphosphate. nih.govpatsnap.com
Structure Dimeric protein; each subunit has an N-terminal glutaminase (B10826351) domain and a C-terminal synthetase domain. wikipedia.orgebi.ac.uk
Catalytic Mechanism Formation of a β-aspartyl-AMP intermediate followed by reaction with ammonia from glutamine hydrolysis. nih.govwikipedia.org
Gene Location Chromosome 7 (q21.3) in humans. wikipedia.orgnih.gov

Gene Expression and Regulation of Aspartic Acid Metabolic Enzymes

The expression of genes encoding enzymes for aspartic acid metabolism is tightly regulated to maintain cellular homeostasis and respond to environmental cues. oup.comnih.gov This regulation occurs at the transcriptional level and is often linked to cellular stress and nutrient availability. nih.govoup.com

A primary example is the regulation of the ASNS gene. Its expression is highly responsive to cellular stress, such as amino acid deprivation or endoplasmic reticulum (ER) stress. nih.govcapes.gov.br Under these conditions, a signaling pathway known as the Amino Acid Response (AAR) or the Unfolded Protein Response (UPR) is activated. nih.gov This leads to the increased translation of the transcription factor ATF4 (Activating Transcription Factor 4). nih.gov ATF4 then binds to a specific enhancer element in the promoter region of the ASNS gene, inducing its transcription and leading to increased production of the enzyme to restore asparagine levels. nih.gov

In plants, the metabolic pathways derived from aspartate—leading to essential amino acids like lysine, threonine, methionine, and isoleucine—are subject to complex allosteric feedback regulation. nih.govresearchgate.net The end-product amino acids can inhibit the activity of key enzymes at the beginning of the pathway, thereby controlling the metabolic flux to prevent over-accumulation. oup.comresearchgate.net This demonstrates that enzyme regulation is crucial for managing the distribution of aspartate into various biosynthetic branches. nih.gov Metabolic enzymes themselves can also directly participate in regulating gene expression, highlighting a dual-function role beyond simple catalysis. nih.govjohnshopkins.edu

Structural Biology of Aspartic Acid Binding Proteins and Enzymes

The ability of proteins to specifically bind aspartic acid is determined by their three-dimensional structure. Aspartic acid is a polar, negatively charged amino acid, and its binding pockets are typically lined with complementary residues that can form favorable interactions, such as salt bridges with positively charged amino acids like arginine or lysine. russelllab.org

Statistical analyses of known protein structures show that aspartic acid residues are significantly underrepresented in the core of β-sheets, suggesting their presence can be destabilizing in such secondary structures. nih.gov When they are found within proteins, they are often on the surface, exposed to the solvent, or involved in critical salt-bridge interactions that stabilize the protein's fold. russelllab.org

Many enzymes that act on or are regulated by aspartic acid have evolved specific structural domains to accommodate it. For instance, aspartic proteases, a major class of proteolytic enzymes, feature a highly conserved structure where two domains fold to form a deep cleft. creative-diagnostics.com This cleft constitutes the active site and contains the catalytic machinery necessary for peptide bond hydrolysis. creative-diagnostics.comebi.ac.uk

Enzyme Active Site Characteristics and Substrate Specificity

The active sites of aspartic acid-binding enzymes are tailored to their specific substrates and catalytic functions.

Aspartic Proteases : The active site of these enzymes is characterized by a catalytic dyad, which consists of two aspartic acid residues located at the bottom of the binding cleft. nih.govresearchgate.net One aspartate is protonated and acts as a general acid, while the other is deprotonated (negatively charged) and acts as a general base. ebi.ac.ukyoutube.com This arrangement allows for the activation of a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of a peptide bond in the substrate. creative-diagnostics.comresearchgate.net The specificity of these proteases is determined by the shape and chemical nature of the binding pockets (S1, S1', etc.) adjacent to the catalytic dyad, which preferentially bind certain amino acid side chains. creative-diagnostics.com

Asparagine Synthetase (ASNS) : This enzyme possesses two distinct active sites connected by an ammonia tunnel. wikipedia.org The C-terminal synthetase domain binds both ATP and aspartate, while the N-terminal domain contains the active site for glutamine hydrolysis. wikipedia.orgebi.ac.uk This structural separation prevents the premature hydrolysis of ATP and ensures the efficient channeling of the reactive ammonia intermediate to the site of asparagine synthesis. nih.gov

Aspartate Aminotransferase : This enzyme facilitates the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. Its active site contains a pyridoxal-5'-phosphate (PLP) cofactor, which is crucial for the transamination reaction. The specificity for aspartate is achieved through precise hydrogen bonding and electrostatic interactions between the substrate's side-chain carboxylate group and residues within the active site.

Table 2: Comparison of Active Sites in Aspartate-Related Enzymes

EnzymeKey Active Site Feature(s)Function of FeatureSubstrate SpecificityReferences
Asparagine Synthetase Two separate active sites (synthetase and glutaminase) linked by an intramolecular tunnel.Activates aspartate with ATP; generates and channels ammonia from glutamine.L-Aspartate, L-Glutamine nih.govwikipedia.orgebi.ac.uk
Aspartic Protease Catalytic dyad of two aspartic acid residues.General acid-base catalysis to activate a water molecule for peptide bond hydrolysis.Peptide bonds, often between hydrophobic residues. ebi.ac.uknih.govyoutube.com
D-Aspartate Oxidase FAD cofactor binding site within a specific pocket.Oxidative deamination of D-aspartate.High specificity for D-Aspartate over L-Aspartate. acs.orgnih.gov

Mechanisms of Stereoselectivity

Enzymes exhibit remarkable stereoselectivity, typically acting on only one of a pair of enantiomers (L- or D-isomers). acs.orgquora.com This specificity arises because enzymes are themselves chiral molecules, constructed from L-amino acids, which creates a highly specific three-dimensional active site. quora.commdpi.com

The preferential binding of one stereoisomer over another is often explained by the "three-point attachment" model, where a substrate must interact with the enzyme at three specific points for proper orientation and catalysis. mdpi.com If an enantiomer attempts to bind, it can typically only achieve two of the three necessary interactions, leading to weak or non-existent binding and a lack of catalytic activity. quora.com

This principle is fundamental to the metabolism of Dthis compound. Most enzymes involved in primary metabolism, such as asparagine synthetase and the enzymes of the citric acid cycle, are highly specific for the L-isomer of aspartic acid. patsnap.comresearchgate.net However, the body also possesses enzymes specifically designed to handle D-amino acids. acs.orgnih.gov

D-Aspartate Oxidase (DDO) is a stereoselective flavoenzyme that catalyzes the oxidative deamination of D-aspartate, but not L-aspartate. acs.orgnih.govmdpi.com Its active site is structurally configured to bind the D-enantiomer specifically.

Aminoacyl-tRNA synthetases , the enzymes responsible for attaching amino acids to their corresponding tRNAs for protein synthesis, possess powerful editing or proofreading mechanisms. researchgate.net These mechanisms can hydrolyze and remove incorrectly charged D-amino acids, ensuring the high fidelity and homochirality of protein synthesis. researchgate.net

The existence of distinct, stereoselective enzymes for both L- and D-aspartate underscores the cell's ability to differentiate and specifically process each enantiomer from a racemic mixture like Dthis compound. acs.orgresearchgate.net

Advanced Analytical Methodologies in Dl Aspartic Acid Research

Chiral Separation Techniques for Enantiomer Discrimination

Chiral separation is the cornerstone of DL-aspartic acid research, enabling the resolution of its enantiomeric forms. The primary strategies involve direct methods, where enantiomers are separated on a chiral stationary phase, and indirect methods, where enantiomers are first converted into diastereomers that can be separated on a conventional achiral column. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used direct method for resolving enantiomers. csfarmacie.cz This approach avoids the need for derivatization, which can introduce potential impurities and additional steps. sigmaaldrich.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient, diastereomeric complexes with different energies and stabilities.

Macrocyclic glycopeptide-based CSPs are particularly effective for separating polar and ionic compounds like amino acids. sigmaaldrich.com The Astec CHIROBIOTIC T column, which uses the teicoplanin aglycone as the chiral selector, is one such example that has demonstrated success in resolving underivatized amino acids. sigmaaldrich.commdpi.com These columns possess ionic groups and are compatible with the aqueous mobile phases needed to dissolve native amino acids. sigmaaldrich.com Another class of effective CSPs is based on cinchona alkaloids, such as the Chiralpak ZWIX(+) column, which operates on a zwitterionic ion-exchange mechanism and has been used for the simultaneous determination of multiple D- and L-amino acids. elsevierpure.comwaters.com

The composition of the mobile phase is a critical parameter for optimizing separation. For teicoplanin-based CSPs, a U-shaped retention profile is often observed when plotting retention time against the concentration of an organic modifier (like methanol (B129727) or acetonitrile) in the aqueous mobile phase. sigmaaldrich.com Enantioselectivity generally increases with the concentration of the organic modifier. sigmaaldrich.com

A recent study developed a site-specific HPLC method using a chiral stationary phase to determine aspartic acid epimerization in a peptide. nih.gov The method showed good linearity and was successfully used to study the kinetics of the conversion of this compound to its D-form. nih.gov

Table 1: Examples of Chiral Stationary Phases for Dthis compound Separation

Chiral Stationary Phase (CSP)Chiral SelectorSeparation PrincipleTypical Mobile Phase Components
Astec® CHIROBIOTIC® TTeicoplaninGlycopeptide-based Chiral RecognitionMethanol, Acetonitrile, Water, Formic Acid nih.govsigmaaldrich.com
Chiralpak® ZWIX(+)™Cinchona alkaloid-basedZwitterionic Ion-ExchangeMethanol, Water, Formic Acid, Acetonitrile elsevierpure.comwaters.com
Lux® Cellulose-1Cellulose-basedPolysaccharide-based Chiral RecognitionEthanol, Water mdpi.com

Gas chromatography (GC) is another powerful separation technique, but the inherent polarity and low volatility of amino acids like aspartic acid prevent their direct analysis. sigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to convert the polar functional groups (–COOH, –NH₂, –OH) into more volatile and thermally stable moieties. sigmaaldrich.com This process improves the chromatographic behavior of the analytes, allowing for their separation and subsequent detection by mass spectrometry (MS). sigmaaldrich.com

A common derivatization technique is silylation, where active hydrogens are replaced with a nonpolar group. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net These TBDMS derivatives are more stable and less sensitive to moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives formed by reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification. sigmaaldrich.com For instance, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other characteristic parts of the derivatizing agent. sigmaaldrich.com

Other derivatization methods involve the conversion of enantiomers into octyl ester derivatives for direct GC-MS analysis. nih.gov Chiral GC methods using an enantioselective column, such as the Chirasil-L-valine capillary column, are also useful for the chiral analysis of most proteinogenic amino acids within a reasonable timeframe. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentAbbreviationDerivative FormedKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyl dimethylsilyl (TBDMS)High stability, less moisture sensitive sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAtrimethylsilyl (TMS)Forms volatile by-products thermofisher.com
Propyl chloroformate-PropoxycarbonylUsed in aqueous media d-nb.info

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a benchmark for the quantification of amino acids in complex biological matrices. nih.gov This technique offers high selectivity and sensitivity, often with simpler sample preparation compared to methods requiring derivatization for UV or fluorescence detection. nih.gov Tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of target analytes even in the presence of interfering substances. nih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored, creating a highly specific and sensitive analytical transition. nih.gov

Despite its power, the analysis of underivatized amino acids by LC-MS/MS can be challenging due to the poor retention of these polar molecules on standard reversed-phase (RP) columns. nih.gov This can lead to co-elution with other polar matrix components and ion suppression, which compromises quantification accuracy. nih.gov To overcome these issues, hydrophilic interaction liquid chromatography (HILIC) or derivatization strategies are often employed. nih.gov A rapid LC-MS/MS method for underivatized amino acids has been described using a short gradient and has been successfully applied to quantify amino acids in cell supernatant, demonstrating the capability for sensitive analysis without derivatization. sciex.com

One study successfully developed a method for the simultaneous direct determination of L-Asp, D-Asp, and N-methyl-D-aspartate (NMDA) by coupling chiral liquid chromatography to tandem mass spectrometry in MRM mode. nih.gov This method achieved low limits of detection (LOD), with the LOD for D-Asp being 0.52 pg/μl. nih.gov

Pre-column derivatization is a widely used strategy in LC-MS/MS to improve the analytical performance for amino acids. nih.govwelch-us.com This process involves chemically modifying the analyte before its introduction into the LC system. The primary goals are to reduce the polarity of the amino acids to improve their retention on reversed-phase columns and to introduce a chemical moiety that enhances ionization efficiency in the mass spectrometer's source. welch-us.com

Several derivatization reagents have been developed for this purpose. For example, urea (B33335) has been presented as a simple and inexpensive agent that quantitatively reacts with amino acids to form carbamoyl (B1232498) derivatives, which show improved separation on reversed-phase columns. nih.gov Other reagents are specifically designed to improve sensitivity. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC or AccQ-Tag) has been shown to boost signal intensity by five to 100-fold compared to underivatized methods. waters.com A study employing AQC for the analysis of DL-amino acids in tea found it significantly improved resolution and sensitivity. waters.com Similarly, reagents like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS) have been used for the sensitive and selective chiral LC-MS/MS analysis of D-aspartic acid. elsevierpure.com Automated derivatization systems, which mix the sample with reagents like o-phthalaldehyde (B127526) (OPA) online before injection, can improve reproducibility and throughput by minimizing manual sample handling errors. youtube.com

Analytical approaches for chiral separation via derivatization can be classified as either indirect or direct. chiralpedia.com

Direct methods involve the separation of the unmodified enantiomers. In the context of LC, this is achieved by using a chiral stationary phase (CSP), as detailed in section 5.1.1. chiralpedia.comsigmaaldrich.com While this approach is preferred for its simplicity by avoiding a reaction step, it can sometimes suffer from lower resolution or be incompatible with certain mobile phases needed for MS detection. sigmaaldrich.com

Indirect methods involve a pre-column derivatization step where the enantiomeric mixture (e.g., Dthis compound) is reacted with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) chromatographic column. chiralpedia.comnih.gov A classic example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA). nih.gov An analog, N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-Val-NH₂), has been shown to offer better resolution and higher molar absorptivity for the analysis of D-aspartate and its N-methyl derivatives. nih.gov This indirect approach is particularly useful as it does not require a specialized and often more expensive chiral column. However, potential drawbacks include the requirement for an enantiomerically pure CDA and the possibility of incomplete reactions or racemization during the derivatization process. nih.gov

Capillary Electrophoresis (CE) is an electromigration technique that offers several advantages for the chiral separation of amino acids, including high separation efficiency, low consumption of samples and reagents, and flexibility in method development. chromatographyonline.com In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte. chromatographyonline.com

For chiral separations, a chiral selector is added to the background electrolyte. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and thus different migration times. astm.orgchromatographyonline.com Common chiral selectors used for amino acid enantioseparation include cyclodextrins (like β-cyclodextrin), macrocyclic antibiotics, and chiral metal complexes. researchgate.netchromatographyonline.comnih.gov

Chiral ligand exchange CE (CLE-CE) is a powerful mode for separating amino acid enantiomers. chromatographyonline.com This technique utilizes complexes formed between a central metal ion (e.g., Cu(II)) and a chiral ligand (e.g., aspartame) added to the electrolyte. astm.orgchromatographyonline.com The enantiomers of the analyte form transient diastereomeric ternary complexes with the chiral selector complex, and the difference in the stability of these diastereomeric complexes allows for their separation. astm.org The pH of the electrolyte, temperature, and concentration of the chiral selector are key parameters that can be optimized to achieve baseline separation. astm.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Quantitative Determination of Aspartic Acid Enantiomers in Biological Matrices

The accurate quantification of Aspartic acid enantiomers in biological samples such as brain tissue, plasma, and urine is a significant analytical challenge. This difficulty arises from the inherent similarity in the physicochemical properties of enantiomers and the often vast difference in their concentrations, with the L-form typically predominating. researchgate.netresearchgate.net Consequently, highly selective and sensitive methods are required.

Chromatographic techniques are the cornerstone of enantioselective analysis of Aspartic acid. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification. researchgate.netacs.org These methods can be broadly categorized into direct and indirect approaches.

Direct Methods (Chiral Stationary Phases): Direct enantioseparation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acids. researchgate.net For instance, a method utilizing an Astec Chirobiotic T column, which contains teicoplanin covalently bound to silica (B1680970) gel, has been developed for the separation of Dthis compound. researchgate.netbohrium.com This approach is compatible with mass spectrometry and avoids the potential for errors associated with derivatization. researchgate.net Crown ether and cyclofructan-based CSPs are also utilized for the enantioseparation of amino compounds. nih.gov

Indirect Methods (Chiral Derivatization): Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral chromatographic column. nih.gov A variety of CDAs are available, including:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA): A classic and widely used CDA that reacts with the primary amino group of Aspartic acid. nih.gov

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): An advanced Marfey's-type reagent that can offer higher sensitivity and better separation for derivatized chiral amino acids when analyzed by LC-MS/MS. bio-structure.comresearchgate.net

o-Phthalaldehyde (OPA): Used in conjunction with a chiral thiol, OPA derivatizes amino acids, allowing for separation and detection. nih.govchemicalbook.com

Ethyl Chloroformate: This reagent can be used to derivatize amino acid enantiomers, forming diastereomers that can be separated by capillary gas chromatography on a non-chiral column. researchgate.net

For GC analysis, derivatization is essential to increase the volatility of the amino acids. A common two-step process involves esterification of the carboxyl group followed by acylation of the amino group. researchgate.net For example, amino acids can be esterified with isopropanol (B130326) and then derivatized with pentafluoropropionic anhydride (B1165640) for analysis on a chiral polysiloxane stationary phase. nih.gov

The choice between direct and indirect methods depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. While indirect methods can offer excellent sensitivity, they introduce an additional reaction step that must be carefully controlled to prevent racemization or incomplete reactions, which could lead to quantification errors. researchgate.net Direct methods circumvent these issues but may require more specialized and costly chiral columns. researchgate.netnih.gov

Table 1: Examples of Chromatographic Methods for Dthis compound Determination

TechniqueColumn/Stationary PhaseDerivatization AgentMatrixDetection
LC-MS/MSAstec Chirobiotic T (Teicoplanin CSP)None (Direct)Mouse Brain TissueMS/MS (MRM)
HPLCODS-Hypersil (Reversed Phase)FDNP-Val-NH₂Biological TissuesUV (340 nm)
LC-MS/MSConventional ODS (Reversed Phase)L-FDLAMouse Brain TissueMS/MS
GCChirasil-Val (Polysiloxane CSP)Isopropanol / Pentafluoropropionic anhydrideStandard MixtureFID
HPLCHypersil AA-ODS (Reversed Phase)o-Phthalaldehyde (OPA) / β-CD (in mobile phase)Standard MixtureUV (330 nm)

Method Validation and Addressing Matrix Effects in Complex Samples

To ensure the reliability and accuracy of quantitative data, any analytical method developed for the determination of Aspartic acid enantiomers must undergo rigorous validation. This process establishes the performance characteristics of the method and identifies its limitations. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the analytical response versus known concentrations of the analyte, and the coefficient of determination (R²) is calculated, with values greater than 0.99 being desirable. researchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage recovered is calculated. Satisfactory recoveries are typically within a range of 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net The LOD is often defined as the concentration that yields a signal-to-noise ratio (S/N) of 3, while the LOQ corresponds to an S/N of 10. researchgate.net For example, one LC-MS/MS method reported an LOD of 0.52 pg/µL and an LOQ of 1.57 pg/µL for D-Aspartic acid in mouse brain tissue. researchgate.net

A major challenge in the analysis of biological matrices is the matrix effect . This phenomenon, particularly prevalent in electrospray ionization-mass spectrometry (ESI-MS), refers to the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample. researchgate.netresearchgate.netacs.org These components, which can include salts, phospholipids, and other metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. bohrium.comnih.govresearchgate.net

Several strategies are employed to mitigate or compensate for matrix effects:

Effective Sample Preparation: The goal is to remove interfering components while efficiently extracting the analyte. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). acs.orgnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the bulk of the matrix components can significantly reduce interference at the ion source. acs.org

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard is a labeled version of the analyte (e.g., using ¹³C or ¹⁵N). Since the SIL-IS has nearly identical chemical properties and retention time to the analyte, it experiences the same matrix effects, allowing for accurate correction of the signal. nist.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix. nih.gov This helps to ensure that the standards and the samples are subjected to the same matrix effects, thereby improving accuracy. nih.govresearchgate.net The challenge with this approach is often the difficulty in obtaining a truly analyte-free biological matrix. nih.gov

The matrix effect can be quantitatively assessed by comparing the slope of a calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve. researchgate.net For instance, a study on mouse brain tissue calculated a matrix effect of 11-15% for Aspartic acid enantiomers. researchgate.net

Table 2: Validation Parameters from a Validated LC-MS/MS Method for Aspartic Acid Enantiomers in Mouse Brain

ParameterD-Aspartic acidThis compound
LOD (pg/µL)0.520.46
LOQ (pg/µL)1.571.41
Recovery (%)75 - 110% (at 50, 100, 200 pg/µL)
Linearity (R²)> 0.99

Data sourced from Fontanarosa et al. (2017) researchgate.net

Application of Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules, including the absolute configuration of chiral centers. For Dthis compound, these methods provide critical insights into its stereochemistry and conformational properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for studying chiral molecules. bohrium.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by an optically active molecule. wikipedia.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. This property makes CD an excellent technique for distinguishing between D- and this compound and for determining the enantiomeric purity of a sample. bohrium.comnih.gov The CD spectrum is sensitive to the molecule's conformation, which can be influenced by environmental factors such as pH and solvent. researchgate.net For instance, the helical structures of polymers containing Aspartic acid have been shown to undergo conformational changes (helix-coil transitions) in response to pH shifts, which can be monitored by CD spectroscopy. acs.org

Vibrational Circular Dichroism (VCD): VCD is an extension of CD into the infrared region, measuring the differential absorption of circularly polarized infrared radiation associated with vibrational transitions. nih.govbio-structure.com VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. bio-structure.com Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the VCD spectra for different conformers of Aspartic acid. nih.gov By comparing experimental and calculated spectra, a precise assignment of vibrational bands to specific normal modes (e.g., C=O stretching, NH₂ scissoring) can be made, offering a deeper understanding of the molecule's structure. nih.gov Studies have shown that for most amino acids, the ρ(OH) rocking and ν(C=O) stretching modes exhibit high intensity in VCD spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is "blind" to chirality, it becomes a powerful tool for chiral discrimination when used with chiral auxiliary agents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.netnih.gov Reaction with a CDA converts the enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net Alternatively, a CSA can form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. researchgate.net Advanced NMR techniques, such as those involving hyperpolarization, can achieve enantiospecific detection of amino acids at very low concentrations (submicromolar) in complex mixtures with minimal sample preparation. nih.gov Solid-state NMR spectroscopy is also used to probe the side chains of Aspartate residues within proteins, providing information on their protonation state and local environment. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. While not inherently a chiral technique, it provides significant structural information. For Aspartic acid, FTIR spectra reveal characteristic bands for its functional groups, such as the carboxyl (COOH) and amino (NH₂) groups. derpharmachemica.compmf.unsa.ba The positions of these bands are sensitive to the molecular environment, including hydrogen bonding and the molecule's ionization state. derpharmachemica.compmf.unsa.ba In solid-state or concentrated solutions, Aspartic acid exists as a zwitterion (containing both NH₃⁺ and COO⁻ groups), which is confirmed by the appearance of characteristic NH₃⁺ bending and COO⁻ stretching bands and the absence of typical OH and NH stretching bands in the expected regions. pmf.unsa.ba

Together, these spectroscopic methods provide a comprehensive toolkit for the structural elucidation of Dthis compound, from confirming its basic covalent structure and zwitterionic nature to defining its absolute stereochemistry and dynamic conformational behavior.

Dl Aspartic Acid in Pathophysiological Conditions and Disease Research

Neurodegenerative and Neurological Disorders

The precise balance of aspartate enantiomers and its metabolite N-Acetyl-Aspartic Acid is crucial for normal neurological function. Imbalances have been observed in several debilitating disorders.

Schizophrenia is a complex neurodevelopmental disorder where glutamatergic system dysregulation, particularly involving the N-methyl-D-aspartate (NMDA) receptor, is a key focus of research. frontiersin.orgnih.gov Alterations in the levels of D-aspartate, an endogenous agonist for the NMDA receptor, have been a significant finding. mdpi.comresearchgate.net

Studies on post-mortem brain tissue from individuals with schizophrenia have revealed significantly reduced levels of D-aspartate in prefrontal regions. nih.govmdpi.com This decrease has been associated with an increase in the expression and enzymatic activity of D-aspartate oxidase (DDO), the enzyme responsible for catabolizing D-aspartate. nih.govmdpi.com Research has shown a D-aspartate reduction of approximately 30-40% in the prefrontal cortex of schizophrenia patients. mdpi.com Furthermore, studies measuring amino acid levels in blood serum have also reported decreased concentrations of free D-aspartate in patients with schizophrenia compared to healthy controls. frontiersin.orgnih.gov While L-aspartate levels have also been investigated, findings have been less consistent, with some studies reporting elevated levels in treatment-resistant patients after antipsychotic washout. psychiatryinvestigation.org The prevailing hypothesis suggests that reduced D-aspartate levels contribute to the NMDAR hypofunction thought to underlie some symptoms of schizophrenia. nih.govnih.gov

CompoundObserved AlterationLocation of MeasurementAssociated Findings
D-Aspartic AcidDecreasedSerumObserved in both treatment-resistant and non-treatment-resistant patients. frontiersin.org
D-Aspartic AcidDecreased (~30-40%)Post-mortem Prefrontal CortexAssociated with increased D-aspartate oxidase (DDO) expression and activity. nih.govmdpi.com
This compoundElevatedSerumFinding in treatment-resistant patients after antipsychotic washout. psychiatryinvestigation.org
N-Acetythis compound (NAA)DecreasedLeft Frontal Lobe / Dorsolateral Prefrontal Cortex (DLPFC)Observed particularly in patients with an earlier age of onset. nih.govdocumentsdelivered.com

In contrast to schizophrenia, research in Alzheimer's disease (AD) points towards an age-related accumulation of D-aspartic acid in specific brain proteins. This phenomenon is a result of spontaneous, non-enzymatic racemization, where this compound residues in long-lived proteins are slowly converted to D-aspartic acid. This process is particularly noted in proteins that are not regularly turned over, such as amyloid-beta (Aβ) in senile plaques and tau in neurofibrillary tangles, which are the pathological hallmarks of AD. The presence of D-aspartate can alter the structure and solubility of these proteins, potentially accelerating their aggregation and contributing to the progression of the disease.

Canavan disease is a severe, progressive, and fatal inherited leukodystrophy characterized by the spongy degeneration of the brain's white matter. nih.govnih.gov The disease is a direct consequence of mutations in the ASPA gene, which provides the instructions for producing the enzyme aspartoacylase (ASPA). alextlc.orgmyrtellegtx.commedlineplus.gov

The primary function of the ASPA enzyme is to break down, or hydrolyze, N-Acetythis compound (NAA) into L-aspartate and acetate (B1210297). amegroups.orgpnas.org In Canavan disease, the deficiency or absence of functional ASPA leads to a massive accumulation of NAA in the brain. nih.govalextlc.orgmyrtellegtx.com While NAA is one of the most abundant amino acid derivatives in the central nervous system, its precise functions are still being fully elucidated. nih.govwikipedia.org However, a critical role is in providing acetate for the synthesis of myelin lipids by oligodendrocytes. nih.govnih.govresearchgate.net The myelin sheath is the protective covering that insulates nerve fibers and is essential for the efficient transmission of nerve impulses. medlineplus.gov The failure to catabolize NAA in Canavan disease results in a deficiency of brain acetate, which in turn impairs myelin synthesis and leads to the progressive destruction of white matter. nih.govmedlineplus.govpnas.org

Ischemic damage, such as that occurring during a stroke, is characterized by a lack of blood flow and oxygen to brain tissue, which triggers a cascade of neurotoxic events. A key component of this cascade is excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation from excitatory amino acids like glutamate (B1630785) and aspartate. nih.govnih.gov

Under ischemic conditions, the failure of cellular energy metabolism leads to the massive release of glutamate and aspartate from neurons and glial cells into the extracellular space. nih.gov These amino acids bind to and over-activate postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. nih.gov This overstimulation allows an excessive influx of calcium ions (Ca2+) into the neurons. nih.govnih.gov While aspartate is generally less potent than glutamate under normal physiological conditions, its prolonged release during ischemia contributes significantly to the toxic calcium overload. nih.gov This intracellular calcium accumulation activates a host of damaging enzymatic pathways, leading to the production of free radicals, mitochondrial dysfunction, and ultimately, neuronal death. nih.gov

Given the central role of NMDA receptor-mediated excitotoxicity in neurodegenerative conditions, these receptors are a significant therapeutic target. nih.govnih.gov The goal is to modulate, rather than completely block, NMDAR activity to reduce neuronal damage while preserving their essential roles in normal synaptic plasticity, learning, and memory. nih.govresearchgate.net

Therapeutic strategies have evolved from broad antagonists to more nuanced approaches. nih.gov

Low-affinity Channel Blockers: Memantine is an FDA-approved, low-to-moderate affinity uncompetitive NMDAR antagonist used for the treatment of moderate-to-severe Alzheimer's disease. researchgate.netwebmd.com Its mechanism is thought to preferentially block the excessive, pathological activation of NMDARs associated with excitotoxicity without interfering significantly with normal synaptic transmission. webmd.comnih.gov

Subunit-Selective Modulators: NMDARs are complex proteins composed of different subunits (e.g., GluN1, GluN2A-D). The GluN2B subunit, which is often enriched in extrasynaptic NMDARs implicated in cell death pathways, has emerged as an attractive target. nih.govnih.govdntb.gov.ua Developing antagonists or modulators that are selective for GluN2B-containing receptors could offer a more targeted approach to preventing excitotoxicity with potentially fewer side effects. dntb.gov.uafrontiersin.org

Challenges in developing NMDAR-targeted therapies include penetrating the blood-brain barrier and avoiding adverse effects that can arise from interfering with the receptor's vital physiological functions. nih.govnih.gov

Aspartate Metabolism in Cancer Research

Rapidly proliferating cancer cells have high metabolic demands for the building blocks of macromolecules, including amino acids and nucleotides. encyclopedia.pub Aspartate has emerged as a central and often limiting metabolite for cancer cell growth and survival. researchgate.netnih.gov

The primary roles of aspartate in cancer cell proliferation include:

Nucleotide Synthesis: Aspartate is an essential precursor for the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. encyclopedia.pubmdpi.com Depriving cancer cells of aspartate can lead to nucleotide deficiency, DNA replication stress, and an arrest of cell proliferation. nih.govnih.gov

Protein and Amino Acid Synthesis: As a proteinogenic amino acid, aspartate is directly incorporated into proteins. It also serves as a precursor for the synthesis of other amino acids, such as asparagine. encyclopedia.pubnih.gov

Cancer cells obtain aspartate primarily through de novo synthesis, as uptake from the extracellular environment is generally inefficient. mdpi.com This synthesis is tightly linked to mitochondrial metabolism. In cells with competent mitochondrial respiration, aspartate is mainly synthesized from the TCA cycle intermediate oxaloacetate and glutamate. encyclopedia.pub However, many tumors experience hypoxia (low oxygen), which impairs mitochondrial respiration and, consequently, aspartate synthesis. researchgate.netnih.gov Under these conditions, aspartate becomes a limiting factor for tumor growth. researchgate.netnih.gov

This dependency creates a metabolic vulnerability that can be targeted for cancer therapy. Research has shown that inhibiting pathways that support aspartate availability can suppress tumor growth. For example, the antidiabetic drug metformin, which inhibits mitochondrial respiration, has been shown to slow tumor growth and decrease aspartate levels. mit.edu Furthermore, silencing of the urea (B33335) cycle enzyme Argininosuccinate (B1211890) synthase 1 (ASS1) in some cancers is thought to be a mechanism to divert aspartate away from arginine synthesis and towards pyrimidine synthesis to support proliferation. aacrjournals.org Targeting aspartate transporters or key enzymes in its synthesis pathway represents a promising strategy for developing new cancer therapies. mdpi.com

Metabolic ContextRole/Status of AspartateTherapeutic Implication
Rapid ProliferationEssential precursor for nucleotide (purine, pyrimidine) and protein synthesis. encyclopedia.pubmdpi.comAspartate deprivation can halt cell proliferation. nih.gov
Tumor Hypoxia / Mitochondrial InhibitionAspartate synthesis is suppressed and becomes a limiting metabolite for tumor growth. encyclopedia.pubresearchgate.netnih.govInhibitors of mitochondrial respiration (e.g., metformin) can limit aspartate and slow tumor growth. mit.edu
Glutamine DependencyGlutamine is a major source for the carbon skeleton of aspartate via the TCA cycle. encyclopedia.pubmdpi.comGlutaminase (B10826351) inhibitors can lead to aspartate depletion and induce DNA replication stress. nih.gov
ASS1 Silencing in TumorsAspartate is diverted from the urea cycle to pyrimidine synthesis to support nucleic acid production. aacrjournals.orgBlocking aspartate transport or re-expressing ASS1 can decrease cancer cell proliferation. aacrjournals.org

This compound as a Limiting Metabolite for Cell Proliferation in Tumors

This compound, a non-essential amino acid, has been identified as a critical limiting metabolite for the proliferation of cancer cells, particularly under the hypoxic (low oxygen) conditions frequently found in solid tumors. diabetesjournals.orgmdpi.comresearchgate.net Rapidly dividing tumor cells have a high demand for aspartate for the synthesis of nucleotides (the building blocks of DNA and RNA) and proteins. nih.govmdpi.com

Under normal oxygen conditions, cells can synthesize sufficient aspartate. However, the hypoxic environment of many tumors impairs the function of the mitochondrial electron transport chain (ETC), a key process in cellular respiration that is also linked to aspartate synthesis. diabetesjournals.orgcore.ac.uk This impairment leads to a reduction in the intracellular levels of aspartate, which can subsequently slow down or halt tumor growth. diabetesjournals.orgthno.org The dependence of cancer cell proliferation on aspartate availability has been demonstrated in various cancer types. thno.org

Research has shown that while some cancer cells are sensitive to ETC inhibition and subsequent aspartate depletion, others are resistant. diabetesjournals.org These resistant cells often compensate by increasing their import of aspartate from the tumor microenvironment through transporters like SLC1A3. diabetesjournals.orgmdpi.com The levels of aspartate in primary human tumors have been found to negatively correlate with the expression of hypoxia markers, further supporting the idea that tumor hypoxia restricts aspartate synthesis. diabetesjournals.orgcore.ac.uk

The critical role of aspartate in tumor cell proliferation is highlighted by the observation that providing an external source of aspartate can rescue the growth of cancer cells when their internal synthesis is blocked. nih.gov This reliance on a single amino acid presents a potential vulnerability that can be exploited for therapeutic purposes.

Table 1: Factors Influencing this compound Availability in Tumors

FactorDescriptionImpact on Tumor Proliferation
Hypoxia Low oxygen levels within the tumor microenvironment.Impairs the electron transport chain, leading to decreased de novo synthesis of this compound and potentially limiting proliferation. diabetesjournals.orgcore.ac.uk
Electron Transport Chain (ETC) Function Mitochondrial process crucial for energy production and linked to aspartate synthesis.Inhibition of the ETC, either by hypoxia or pharmacological agents, reduces aspartate levels and can suppress tumor growth. nih.gov
SLC1A3 Transporter Expression A protein that facilitates the import of aspartate into cells.Upregulation of SLC1A3 allows cancer cells to acquire aspartate from their surroundings, overcoming limitations in internal synthesis and promoting proliferation. diabetesjournals.orgmdpi.com
Asparagine Availability Asparagine can be converted to aspartate by the enzyme asparaginase.In some contexts, the availability of asparagine can influence the intracellular pool of aspartate. nih.govresearchgate.net

Targeting this compound Metabolism as an Anti-Cancer Strategy

Given that this compound is a bottleneck for tumor growth, targeting its metabolism has emerged as a promising anti-cancer strategy. thno.org The primary approaches focus on either inhibiting the synthesis of aspartate or blocking its uptake by cancer cells.

One therapeutic strategy involves the use of drugs that inhibit the mitochondrial electron transport chain, thereby indirectly depleting intracellular aspartate. thno.org The anti-diabetic drug metformin, for instance, has been shown to slow tumor growth by inhibiting mitochondrial function and consequently lowering aspartate levels. thno.orgnih.gov

Another approach is the enzymatic depletion of amino acids that are crucial for aspartate metabolism. L-asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia (B1221849). researchgate.net While its primary effect is the depletion of asparagine, a critical nutrient for certain leukemias, it also influences the aspartate pool. researchgate.netup.ac.za The success of L-asparaginase in treating acute lymphoblastic leukemia highlights the potential of amino acid depletion therapies. nih.gov

Furthermore, targeting the transporters responsible for aspartate uptake, such as SLC1A3, is being explored as a way to starve cancer cells of this vital nutrient. diabetesjournals.org By blocking these transporters, it may be possible to selectively inhibit the growth of tumors that are dependent on external sources of aspartate. diabetesjournals.org

Recent research in gastric cancer has suggested that plasma levels of this compound may serve as a biomarker for cancer risk and could influence the effectiveness of preventive treatments like Helicobacter pylori eradication and garlic supplementation. nih.govresearchgate.net This indicates that monitoring and potentially modulating aspartate levels could be a component of personalized cancer prevention and treatment strategies.

Table 2: Therapeutic Strategies Targeting this compound Metabolism in Cancer

Therapeutic StrategyMechanism of ActionExamples/Targets
Inhibition of Electron Transport Chain (ETC) Reduces the de novo synthesis of this compound by impairing mitochondrial respiration.Metformin thno.orgnih.gov
Enzymatic Depletion Utilizes enzymes to break down amino acids essential for this compound metabolism.L-asparaginase (targets asparagine, which can be converted to aspartate) researchgate.netnih.gov
Blockade of Aspartate Transporters Prevents cancer cells from importing this compound from the tumor microenvironment.Targeting the SLC1A3 transporter diabetesjournals.orgmdpi.com
Modulation of Aspartate Levels for Prevention Utilizing plasma this compound levels as a biomarker to guide preventive interventions.Monitoring levels to personalize strategies like H. pylori eradication or dietary supplementation in gastric cancer prevention. nih.gov

Hereditary Disorders of this compound Metabolism

Citrullinemia

Citrullinemia is an inherited metabolic disorder of the urea cycle, which is responsible for removing excess nitrogen from the body. There are two main types, both of which involve disruptions in the handling of citrulline, a process where aspartate plays a key role.

Citrullinemia Type I (CTLN1): This form is caused by a deficiency of the enzyme argininosuccinate synthetase (ASS). researchgate.netnih.gov The ASS enzyme is responsible for the condensation of citrulline and aspartate to form argininosuccinate. researchgate.net A defect in this enzyme leads to a buildup of citrulline and ammonia in the blood (hyperammonemia). researchgate.netnih.gov The clinical presentation can range from a severe, neonatal-onset form with lethargy, vomiting, seizures, and coma, to milder, later-onset forms. researchgate.netresearchgate.net

Citrullinemia Type II (CTLN2): This type is caused by a deficiency of the mitochondrial aspartate/glutamate carrier protein called citrin, which is encoded by the SLC25A13 gene. nih.govnih.gov Citrin is essential for transporting aspartate from the mitochondria to the cytosol, where it is needed for the urea cycle and other metabolic pathways. mdpi.comdiabetesjournals.org A lack of functional citrin leads to a shortage of cytosolic aspartate, impairing the urea cycle and causing hyperammonemia. nih.gov CTLN2 typically presents in adulthood with neuropsychiatric symptoms. diabetesjournals.org In infancy, citrin deficiency can manifest as neonatal intrahepatic cholestasis (NICCD). mdpi.comdiabetesjournals.org

Asparagine Synthetase Deficiency

Asparagine synthetase deficiency is a rare and severe inherited disorder caused by mutations in the ASNS gene. nih.govplos.org This gene provides the instructions for making the enzyme asparagine synthetase, which catalyzes the conversion of aspartate to asparagine. nih.govnih.gov This reaction is crucial for the synthesis of asparagine, an amino acid necessary for protein synthesis and brain development. nih.govplos.org

A deficiency in asparagine synthetase leads to a lack of asparagine in the body's cells, particularly in the brain, as asparagine from the diet cannot efficiently cross the blood-brain barrier. nih.gov This results in severe neurological problems that are typically apparent shortly after birth, including congenital microcephaly, severe developmental delays, intractable seizures, and progressive brain atrophy. nih.govplos.org Metabolomic studies of cells from patients with this deficiency have shown significant disruptions in a wide range of metabolites, including intermediates of the TCA cycle, when deprived of asparagine. nih.gov

Dicarboxylic Aminoaciduria

Dicarboxylic aminoaciduria is a rare autosomal recessive disorder characterized by the excessive excretion of the dicarboxylic amino acids, glutamate and aspartate, in the urine. diabetesjournals.orgthno.orgnih.gov This condition is caused by mutations in the SLC1A1 gene, which codes for the EAAT3 transporter. diabetesjournals.org This transporter is responsible for the reabsorption of glutamate and aspartate in the kidneys. diabetesjournals.org

When the EAAT3 transporter is defective, these amino acids are not properly reabsorbed from the glomerular filtrate and are lost in the urine. diabetesjournals.org This can affect the body's pool of these amino acids. diabetesjournals.org While some individuals with dicarboxylic aminoaciduria may be asymptomatic, others may experience neurological issues, as the EAAT3 transporter is also involved in glutamate transport in the brain. diabetesjournals.org

Aspartate and Metabolic Disorders (e.g., Diabetes)

Emerging research indicates a link between aspartate metabolism and metabolic disorders such as type 2 diabetes. diabetesjournals.orgnih.gov Studies have shown that circulating levels of aspartate and related amino acids can be associated with insulin resistance and the future risk of developing diabetes. diabetesjournals.orgnih.gov

One study involving a large cohort of Finnish men found that higher levels of aspartate were significantly associated with decreased insulin secretion and an increased risk of incident type 2 diabetes over a 7.4-year follow-up period. diabetesjournals.org Another study in a Chinese population observed that a higher ratio of asparagine to aspartate was associated with an elevated risk of type 2 diabetes, with this risk being more pronounced in women and older individuals. nih.gov

The liver plays a central role in glucose homeostasis, and liver enzymes that are involved in amino acid metabolism, such as aspartate aminotransferase (AST), have been investigated as potential markers for diabetes risk. core.ac.uknih.gov AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate. nih.gov Some studies have reported an association between elevated AST levels and an increased risk of type 2 diabetes, although this association can sometimes be influenced by other liver enzymes. core.ac.uknih.gov A lower ratio of AST to alanine aminotransferase (ALT) has also been linked to increased insulin resistance. nih.gov

Mechanistically, aspartate is involved in several key metabolic processes that can influence glucose metabolism. It is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents from the cytosol to the mitochondria, a process important for glucose-stimulated insulin secretion in pancreatic β-cells. diabetesjournals.org Aspartate is also a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, which is often dysregulated in diabetes. nih.gov

Furthermore, the consumption of the artificial sweetener aspartame, which is metabolized into aspartate, phenylalanine, and methanol (B129727), has been a subject of debate regarding its effects on individuals with type 2 diabetes. researchgate.netup.ac.za Some research suggests that aspartame could potentially act as a chemical stressor and may interfere with processes that regulate insulin sensitivity. researchgate.netup.ac.za

Table 3: Summary of this compound's Role in Metabolic Disorders

Metabolic DisorderRole of this compoundKey Findings
Type 2 Diabetes Altered circulating levels are associated with disease risk.Higher aspartate levels have been linked to decreased insulin secretion and increased diabetes risk. diabetesjournals.org A higher asparagine-to-aspartate ratio is also associated with increased risk. nih.gov
Insulin Resistance Involved in metabolic pathways that influence insulin sensitivity.A lower AST/ALT ratio is associated with increased insulin resistance. nih.gov Aspartate is a key component of the malate-aspartate shuttle, which is important for insulin secretion. diabetesjournals.org

Synthetic and Biotechnological Applications of Dl Aspartic Acid in Research

Enzymatic Production of Aspartic Acid

The industrial production of aspartic acid is dominated by enzymatic methods, which are favored over chemical synthesis due to their high specificity and efficiency under milder conditions. Chemical synthesis typically results in a racemic mixture of DL-aspartic acid, whereas enzymatic routes can be tailored to produce specific stereoisomers. nih.govgoogle.com

Industrial Scale Production from Fumaric Acid

The primary method for the industrial-scale production of this compound is the enzymatic conversion of fumaric acid. google.com This process utilizes the enzyme L-aspartate ammonia-lyase, also known as L-aspartase, which catalyzes the addition of ammonia (B1221849) to the double bond of fumaric acid to produce this compound. wikipedia.org The reaction is highly specific and is a cornerstone of industrial amino acid production.

Microorganisms such as Escherichia coli and Corynebacterium glutamicum are predominantly used as the source of L-aspartase. google.com The production process is often carried out using either immobilized enzymes or whole-cell systems. In immobilized enzyme systems, the purified L-aspartase is fixed onto a solid support, which allows for continuous production and easy separation of the enzyme from the product. Whole-cell systems, on the other hand, use the entire microorganism, which can be more cost-effective as it bypasses the need for enzyme purification.

While the enzymatic focus is on the L-isomer, the production of Dthis compound is typically achieved through chemical synthesis. This involves reacting maleic acid or fumaric acid with ammonia at high temperatures and pressures. iiserpune.ac.in The resulting racemic mixture can then be used directly or be subjected to resolution techniques to separate the D- and L-enantiomers.

Optimization of Enzymatic Conversion Processes

Research has focused on optimizing the enzymatic conversion of fumaric acid to enhance yield and reduce costs. One area of optimization involves the use of alternative and less expensive substrates. For instance, maleic acid can be used as a starting material in a two-step enzymatic process where maleate (B1232345) isomerase first converts maleate to fumarate (B1241708), which is then converted to this compound by L-aspartase. google.com

Another optimization strategy involves addressing by-product formation. In some microorganisms, fumarase can convert fumarate into malic acid, reducing the yield of aspartic acid. google.com Heat treatment of the microbial cells can be employed to inactivate fumarase while retaining the activity of the more thermostable L-aspartase.

Furthermore, innovative process engineering, such as the development of catalysis-extraction circulation processes, aims to minimize waste and environmental impact. For example, after the enzymatic reaction, this compound can be precipitated by adjusting the pH, and the remaining solution containing unreacted substrates and by-products can be recycled.

Biotechnological methods are also employed to obtain D-aspartic acid from a racemic mixture. One such method involves using enzymes that selectively act on the L-isomer. For example, a process can use a fermentation broth containing L-aspartic-acid-beta-decarboxylase to convert the this compound in a Dthis compound solution, allowing for the separation and purification of D-aspartic acid. researchgate.net Another approach uses a coupled enzyme system with a D-amino acid oxidase and an aminotransferase to convert the D-isomer into the L-isomer, effectively deracemizing the mixture to yield pure this compound. wikipedia.orgacs.org

Production of Dthis compound Derivatives for Research Purposes

Dthis compound serves as a versatile starting material for the synthesis of various derivatives with applications in biochemical and pharmaceutical research. The presence of two carboxylic acid groups and an amino group allows for a wide range of chemical modifications.

A notable example is the synthesis of N-methyl-Dthis compound (NMDA) derivatives. NMDA is a well-known agonist of the NMDA receptor, which is crucial for synaptic plasticity and memory function. For research purposes, derivatives of NMDA are synthesized to study the structure-activity relationships of the NMDA receptor and to develop new pharmacological tools. One method for synthesizing N-methyl-Dthis compound involves the Michael addition of methylamine (B109427) to dimethyl fumarate. frontiersin.org Further modifications can be made to the carboxyl or amino groups to create a library of compounds for screening. For instance, N-methyl-DL-asparagine can be produced from N-methyl-Dthis compound via a cyclization and subsequent ring-opening process. frontiersin.org

Recent research has also focused on synthesizing other Dthis compound derivatives with potential therapeutic properties. For example, a series of aspartic acid derivatives have been designed and synthesized for their potential anti-liver fibrosis activity. nih.gov These synthetic routes often involve protecting the amino or carboxyl groups of this compound and then reacting it with other molecules to form amides or esters. nih.gov The synthesis of N-benzyl-Dthis compound is another route to producing various aspartyl amides and peptides for research. tandfonline.com

Use in Peptide Synthesis and Material Science Research

The unique properties of Dthis compound make it a valuable tool in both peptide synthesis and the growing field of material science.

In peptide synthesis, the use of a racemic mixture of amino acids like Dthis compound can have significant implications. The stereochemistry of amino acids is critical for the final structure and function of a peptide. During solid-phase peptide synthesis (SPPS), there is a risk of racemization, where the L-amino acid can convert to a D-amino acid, particularly for amino acids like aspartic acid. nih.govnih.gov The use of Dthis compound is generally avoided when a specific stereoisomer is required in the final peptide. However, research into the mechanisms of racemization and the development of methods to suppress it is an active area of investigation. For instance, certain coupling reagents and conditions can minimize the racemization of aspartic acid residues during synthesis. nih.gov

In the field of material science, Dthis compound and its polymers are being explored for a variety of applications, leveraging their biodegradability and biocompatibility.

Poly(aspartic acid) (PASP) is a biodegradable polymer that can be synthesized from aspartic acid. researchgate.net The thermal polymerization of Dthis compound leads to the formation of a polysuccinimide intermediate, which is then hydrolyzed to yield poly(α,β)-Dthis compound. wikipedia.org This polymer has a protein-like backbone, which contributes to its biodegradability. wikipedia.org

Research has focused on the development of hydrogels based on poly(aspartic acid). These hydrogels can be synthesized by crosslinking the polymer chains and are often responsive to environmental stimuli such as pH. frontiersin.org For example, microgels based on aspartic acid have been developed for the sustained release of drugs. nih.gov These microgels can be prepared using free radical polymerization of aspartic acid with other monomers and a cross-linker. nih.gov

Furthermore, Dthis compound is used in the synthesis of nanoparticles for biomedical applications. Nanoparticles of a polyelectrolyte complex of chitosan (B1678972) and poly((α,β)-Dthis compound) have been synthesized for use as a carrier for hydrophilic drugs. tandfonline.com These nanoparticles are biodegradable, biocompatible, and non-toxic. Poly(aspartic acid)-based nanoparticles are also being investigated for the delivery of mRNA. nih.gov The biodegradability of the poly(aspartic acid) backbone is a key advantage in reducing the potential toxicity of the gene carrier. nih.gov Copolymers of this compound and L-glutamic acid have also been prepared and studied for various applications. researchgate.net

Future Research Directions and Unanswered Questions

Elucidating Novel Enzymes and Pathways for D-Aspartic Acid Synthesis

The primary source of D-Aspartic acid (D-Asp) in mammals is the racemization of L-Aspartic acid (L-Asp). nih.govnih.gov However, the specific enzymatic machinery responsible for this conversion in all tissues remains a subject of investigation. While an aspartate racemase has been identified, other enzymes have been proposed, and the complete biosynthetic pathways are yet to be fully mapped. nih.govmdpi.com

Initially, glutamate-oxaloacetate transaminase 1-like 1 (Got1l1), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, was suggested to be the primary D-Aspartate-synthesizing enzyme in the rat brain. mdpi.com However, subsequent studies on Got1l1 knockout mice revealed comparable D-Asp levels to wild-type mice, indicating that another, still unidentified, enzyme is responsible for D-Asp synthesis in the mammalian brain. mdpi.com Another candidate that has been proposed is serine racemase (SRR), an enzyme known for its role in D-Serine metabolism, which may also contribute to D-Asp synthesis. mdpi.com In invertebrates, a unique PLP-dependent racemase that catalyzes both aspartate and serine racemization has been identified in Aplysia californica. nih.gov The search for a definitive mammalian aspartate racemase and the elucidation of its regulatory mechanisms are critical areas for future research.

Potential Enzymes in D-Aspartic Acid Synthesis

Enzyme/PathwayProposed FunctionOrganism/TissueStatus/Key FindingsReference
Aspartate RacemaseDirect conversion of L-Asp to D-AspMammalian Brain, InvertebratesA PLP-dependent racemase was identified in mouse brain and correlated with neurogenesis. A distinct dual serine/aspartate racemase was found in Aplysia californica. The definitive mammalian enzyme is still under investigation. nih.govmdpi.com
Glutamate-Oxaloacetate Transaminase 1-like 1 (Got1l1)Conversion of L-Asp to D-AspRat BrainProposed as a candidate, but knockout mice studies suggest other enzymes are primarily responsible for D-Asp synthesis in the brain. mdpi.com
Serine Racemase (SRR)Alternative pathway for D-Asp synthesisMammalsProposed as a potential alternative enzyme for D-Asp synthesis, leveraging its known role in D-amino acid metabolism. mdpi.com

Characterization of D-Aspartic Acid Specific Receptors

A significant gap in understanding D-Aspartic acid's function is the definitive characterization of its specific receptors. nih.govmdpi.com While it is known to act as an agonist at the L-glutamate binding site of N-methyl-D-aspartate (NMDA) receptors, the existence of receptors that are specific to D-Asp remains an open question. mdpi.commdpi.com

Electrophysiological studies have demonstrated that D-Asp application triggers inward currents that are blocked by NMDA receptor antagonists, confirming its interaction with these receptors. mdpi.com It is also known to interact with other L-glutamate receptors, including the ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR). mdpi.com However, several lines of evidence suggest the presence of unique D-Asp receptors. For instance, binding assays and the physiological response of squid skin chromatophores point to specific receptor sites. nih.gov The identification and characterization of these putative receptors are paramount to fully understanding the downstream signaling cascades initiated exclusively by D-Asp. Future research will likely employ advanced molecular and proteomic techniques to isolate and characterize these elusive proteins.

Receptor Interactions of D-Aspartic Acid

ReceptorTypeNature of InteractionKey EvidenceReference
NMDA ReceptorIonotropic Glutamate (B1630785) ReceptorAgonist at the L-glutamate binding siteElectrophysiological experiments show D-Asp-triggered currents are blocked by NMDA receptor antagonists (D-AP5, MK-801). mdpi.com
AMPA ReceptorIonotropic Glutamate ReceptorAgonist activityKnown to respond to D-Asp, contributing to its postsynaptic effects. mdpi.com
Putative D-Asp Specific ReceptorsUnknownSpecific binding and signalingBinding assays and unique physiological responses (e.g., squid chromatophore expansion) suggest receptors distinct from known glutamate receptors. nih.gov

Therapeutic Potential of Targeting Aspartic Acid Metabolic Pathways

The metabolic pathways of aspartic acid are increasingly being recognized as potential therapeutic targets for a range of diseases, including cancer and neurological disorders. nih.govnottingham.ac.uk L-Aspartate is crucial for the proliferation of cancer cells, as it is a precursor for protein and nucleotide synthesis. nih.govresearchgate.net This dependency makes the enzymes in its metabolic pathway attractive targets for anti-cancer therapies. nottingham.ac.ukresearchgate.net For example, asparaginase, which depletes asparagine synthesized from aspartate, is a successful treatment for acute lymphoblastic leukemia. researchgate.netmdpi.com

Furthermore, the role of D-Aspartate in the brain suggests that targeting its metabolism could offer therapeutic benefits for psychiatric and neurologic disorders. nih.gov The enzyme that degrades D-Asp, D-aspartate oxidase (DDO), is a key target. mdpi.com Genetic knockout of the DDO gene in mice leads to significantly elevated levels of D-Asp in the brain, providing a model to study the long-term effects of increased D-Asp and its therapeutic potential. mdpi.com Modulating DDO activity could, therefore, be a strategy to control D-Asp levels for therapeutic intervention in conditions where D-Asp signaling is dysregulated. Research into small molecule inhibitors or activators of enzymes like DDO and asparagine synthetase is a promising area for drug development. mdpi.comphysiology.org

Comprehensive Understanding of Aspartic Acid's Role in Cell-to-Cell Signaling

Evidence strongly supports the role of D-Aspartic acid as an endogenous signaling molecule, potentially acting as a neurotransmitter. nih.govnih.gov It fulfills many of the classical criteria for a neurotransmitter: it is synthesized and stored in neurons, released in a calcium-dependent manner upon depolarization, and elicits a response in postsynaptic cells. nih.gov High concentrations of D-Asp are found in synaptic vesicles within axon terminals. nih.gov

Studies in Aplysia californica have shown that D-Asp is present in millimolar concentrations in specific neuronal clusters and is transported over long distances within nerves, consistent with a role in cell-to-cell communication. nih.gov In mammals, D-Asp administration can trigger the release of various hormones and neurotransmitters, such as oxytocin, luteinizing hormone-releasing hormone (LHRH), and GABA, and increase the activity of nitric oxide synthase (NOS). nih.govmdpi.com A comprehensive understanding requires mapping the specific neural circuits where D-Asp acts, identifying the full range of its postsynaptic effects, and clarifying its interplay with other neurotransmitter systems. Unraveling these complexities will be crucial to understanding its role in physiological processes like neurogenesis and learning, and in various neuropathologies. nih.gov

Q & A

Q. How can DL-Aspartic acid be reliably identified and distinguished from its enantiomers (D- or L-forms) in laboratory settings?

Dthis compound (CAS 617-45-8) is a racemic mixture of D- and this compound. To confirm its identity, use a combination of analytical techniques:

  • Melting Point Analysis : Dthis compound melts at >300°C, while enantiomers like D-Aspartic acid (CAS 1783-96-6) have distinct melting points .
  • Chiral Chromatography : Separate enantiomers using chiral columns or derivatization with chiral agents .
  • IR Spectroscopy : Compare spectra with authenticated samples, as described in synthesis protocols .

Q. What are the solubility properties of Dthis compound in common solvents, and how do they influence experimental design?

Dthis compound exhibits limited solubility in water (~5 g/L at 25°C) but dissolves in 1M HCl, making acidic conditions suitable for dissolution . For peptide synthesis, use polar aprotic solvents (e.g., DMF) to enhance reactivity. Avoid organic solvents like ethanol for crystallization due to low solubility .

Q. What safety precautions are critical when handling Dthis compound in laboratory workflows?

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety glasses and nitrile gloves to avoid eye/skin irritation .
  • Ventilation : Use fume hoods to minimize inhalation of fine powders, which may generate nitrogen oxides under decomposition .
  • Storage : Store in a dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How can researchers assess the purity of Dthis compound batches for experimental reproducibility?

  • TLC Analysis : Use ≥99% purity as a benchmark, with silica gel plates and ninhydrin staining to detect amino acid impurities .
  • Elemental Analysis : Verify molecular composition (C4H7NO4) via combustion analysis or mass spectrometry .

Advanced Research Questions

Q. What methodologies optimize the synthesis of Dthis compound derivatives, such as magnesium salts or esters?

  • Magnesium Salt Synthesis : React Dthis compound with magnesium oxide in aqueous solution. The tetrahydrate form (CAS 7018-07-7) crystallizes at room temperature with 98% purity .
  • Esterification : For methyl esters (e.g., H-DL-Asp(Ome)-OH·HCl, CAS 1835-52-5), use HCl-catalyzed methanol reflux, followed by recrystallization .

Q. How can X-ray crystallography resolve structural ambiguities in Dthis compound polymorphs?

Dthis compound crystallizes in the monoclinic system (space group C2/c) with unit cell dimensions a=18.947 Å, b=7.433 Å, c=9.184 Å, and β=123.75°. Refinement via full-matrix least-squares methods (using anisotropic thermal parameters for heavy atoms) achieves an R-value of 0.031, critical for confirming hydrogen bonding networks .

Q. What analytical techniques are most effective for characterizing Dthis compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 300°C, noting CO₂ and NOₓ byproducts .
  • pH Stability Studies : Use NMR to track carboxylate group protonation states across pH 1–12 .

Q. How should researchers address discrepancies in reported toxicity or ecological impact data for Dthis compound?

While Dthis compound is non-carcinogenic (IARC Group 3), conflicting ecotoxicity data exist. Conduct Daphnia magna acute toxicity assays (OECD 202) to validate LC₅₀ values. Cross-reference Material Safety Data Sheets (MSDS) for hazard classifications .

Q. What strategies mitigate racemization during peptide synthesis using Dthis compound?

  • Low-Temperature Coupling : Use 0–4°C during carbodiimide-mediated activation to minimize D/L interconversion .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the α-amino group .

Q. How can computational modeling predict Dthis compound’s reactivity in non-aqueous solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton transfer energetics in aprotic solvents. Validate predictions with experimental pKa shifts observed via potentiometric titration .

Methodological Notes

  • Data Contradictions : Address melting point variability (e.g., decomposition at 198°C in derivatives like N-(3-indoleacetyl)-Dthis compound) by documenting thermal history and hydration states .
  • Experimental Reproducibility : Standardize solvent purity (e.g., HPLC-grade HCl for dissolution) and crystallization protocols across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.